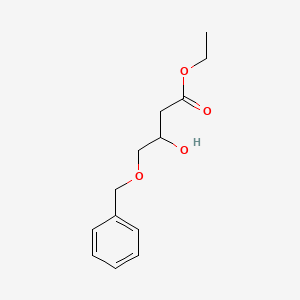
Ethyl 3-hydroxy-4-phenylmethoxybutanoate
Description
Ethyl 3-hydroxy-4-phenylmethoxybutanoate is an ester derivative of butanoic acid featuring a hydroxyl group at position 3 and a phenylmethoxy (benzyloxy) group at position 2. This compound is characterized by its bifunctional nature, combining the reactivity of an ester with the hydrogen-bonding capability of a hydroxyl group.
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
ethyl 3-hydroxy-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3 |
InChI Key |
HMHGAAZSPNXMCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Butanoate Derivatives
Reactivity and Functional Group Interactions
- Hydroxyl Group Influence: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity compared to analogs like Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate . This may improve solubility in polar solvents but reduce stability under acidic conditions.
- Electron-Withdrawing Groups: Fluorine in Ethyl 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoate increases electrophilicity at the ketone, making it more reactive toward nucleophiles than the hydroxyl-bearing target compound .
Research Findings and Data
Table 2: Spectral and Physical Properties (Inferred from Analogs)
Key Observations:
- The hydroxyl group in the target compound would likely reduce solubility in nonpolar solvents compared to fluorinated or aldehyde-bearing analogs .
- Aromatic protons in all compounds resonate near δ 7.0–7.5 ppm, confirming the presence of phenyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


